3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
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Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H28N6O3S and its molecular weight is 456.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
A study by Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The research explored the reactivity of precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives, among others. Several compounds exhibited high antibacterial activity, highlighting the potential of these molecules in medical applications (Azab, Youssef, & El-Bordany, 2013).
Antibacterial Activities of Pyrazole Derivatives
Bildirici, Şener, and Tozlu (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The study found that the sulfamide derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the therapeutic potential of these derivatives (Bildirici, Şener, & Tozlu, 2007).
Sulfonamide and Amide Derivatives of Piperazine with Antimicrobial Properties
Bhatt, Kant, and Singh (2016) reported the synthesis of new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for in vitro antimicrobial activity against a range of bacteria, as well as for antifungal and antimalarial activity, showing significant potential in disease treatment (Bhatt, Kant, & Singh, 2016).
Synthesis of Sulfonamide Derivatives with Carbonic Anhydrase Inhibitory Activity
Komshina et al. (2020) developed new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines, focusing on their ability to inhibit human carbonic anhydrases, which are involved in various biochemical processes. This study highlights the pharmaceutical potential of these compounds in targeting enzymes relevant to disease mechanisms (Komshina et al., 2020).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Abdellatif et al. (2014) investigated the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Their study indicated that certain derivatives showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the potential of these compounds as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15-12-16(2)20(14-19(15)31-5)32(29,30)27-10-8-26(9-11-27)21-6-7-22(24-23-21)28-18(4)13-17(3)25-28/h6-7,12-14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKQBLPWFKMYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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